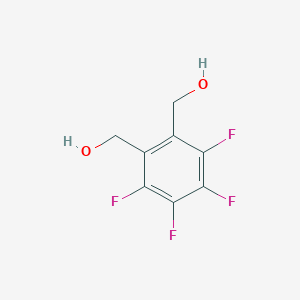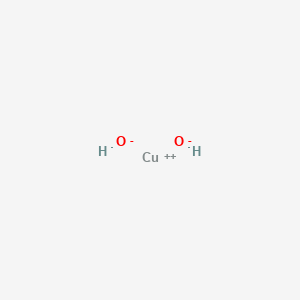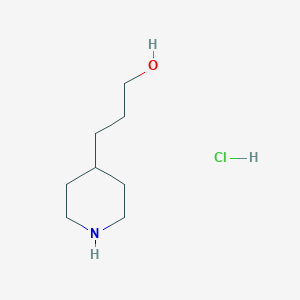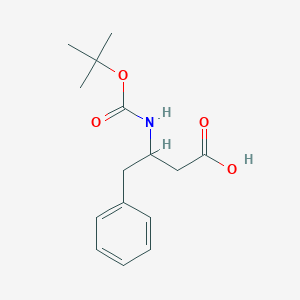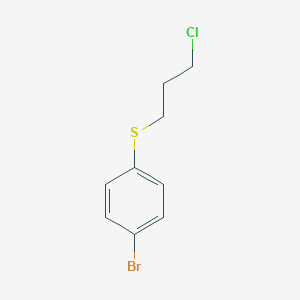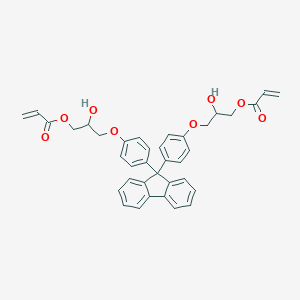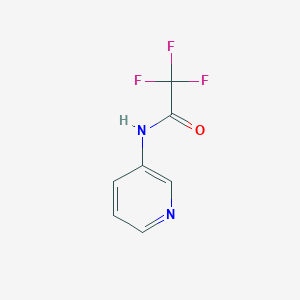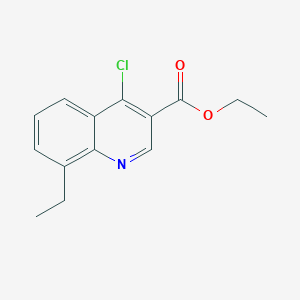
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate, also known as CEC, is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that belongs to the quinoline family. CEC has been found to possess several interesting properties that make it a valuable tool in the field of medicinal chemistry. In
作用机制
The mechanism of action of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-chloro-8-ethylquinoline-3-carboxylate exerts its antitumor and antimicrobial activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to exhibit several biochemical and physiological effects. In animal studies, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to decrease the levels of certain inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to decrease the levels of certain enzymes that are involved in the development of liver fibrosis. In addition, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess antioxidant activity, which may play a role in its antitumor and antimicrobial activity.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for studying the mechanisms of cancer and microbial growth. Another advantage of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has some limitations as well. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. One area of research is the development of new derivatives of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate that exhibit even greater antitumor and antimicrobial activity. Another area of research is the study of the molecular mechanisms underlying the antitumor and antimicrobial activity of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. Finally, the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents is an area of research that holds promise for the treatment of cancer and microbial infections.
Conclusion
In conclusion, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is a synthetic compound that has been extensively used in scientific research. It possesses potent antitumor and antimicrobial activity and exhibits several interesting biochemical and physiological effects. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has several advantages as a tool for studying cancer and microbial growth, but also has some limitations. Future research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate should focus on the development of new derivatives, the study of its molecular mechanisms, and the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents.
合成方法
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The most commonly used method for synthesizing Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is the Pfitzinger reaction. This method involves the condensation of 4-chloro-8-ethylquinoline-3-carboxylic acid with ethyl formate in the presence of a strong base such as sodium hydroxide. The reaction yields Ethyl 4-chloro-8-ethylquinoline-3-carboxylate as a yellow crystalline solid.
科学研究应用
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is in the field of cancer research. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to exhibit antimicrobial activity against several bacterial and fungal strains.
属性
CAS 编号 |
113515-72-3 |
|---|---|
产品名称 |
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC 名称 |
ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI 键 |
WSVHEJIPUHPQMO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
同义词 |
4-Chloro-8-ethylquinoline-3-carboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



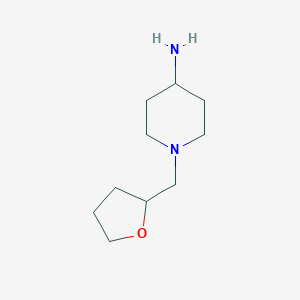
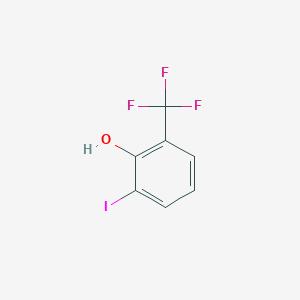
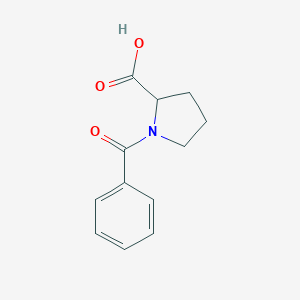
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
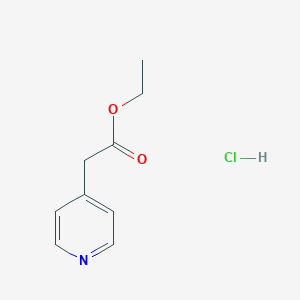
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
